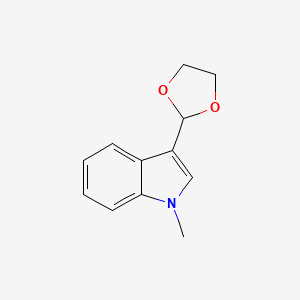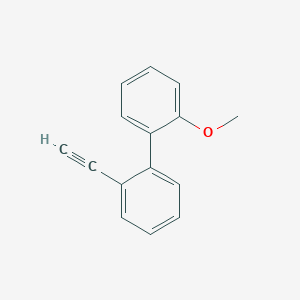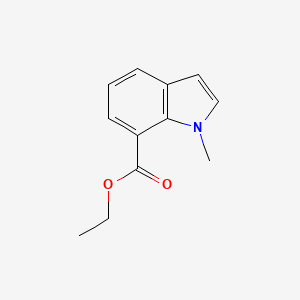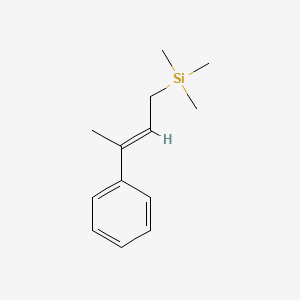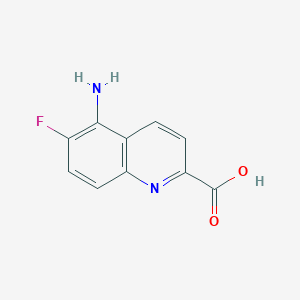
5-Amino-6-fluoroquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-fluoroquinoline-2-carboxylic acid is a quinoline derivative with a fluorine atom at the 6th position and an amino group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. The reaction mixture is heated on a steam bath for 5-6 hours, leading to the formation of an intermediate product, which is then further reacted with various substituted amines to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation techniques. These methods offer advantages such as shorter reaction times (110-210 seconds) and higher yields (91-96%) compared to conventional heating methods .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cyclization reactions: Formation of fused ring systems.
Cross-coupling reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization reactions: Catalysts like palladium or copper.
Cross-coupling reactions: Reagents such as boronic acids and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular viability and apoptosis.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ATPase domain of human topoisomerase IIα, leading to the stabilization of DNA strand breaks and subsequent apoptosis in cancer cells . This dual targeting mechanism is crucial for its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Amino-6-fluoroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom, which enhances its biological activity and specificity compared to other fluoroquinolines .
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
5-amino-6-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,12H2,(H,14,15) |
Clave InChI |
JCQDJFHCVOSGEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=C(C=C2)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


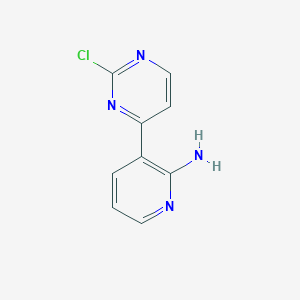
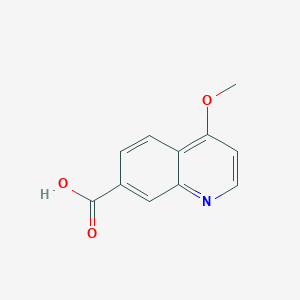
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)
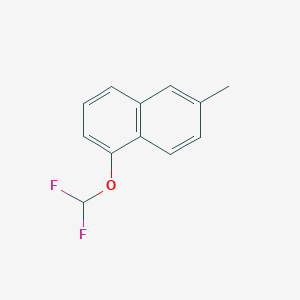
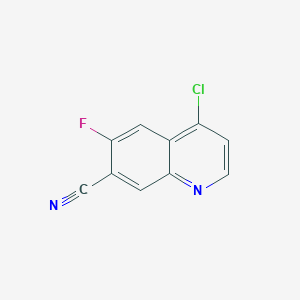


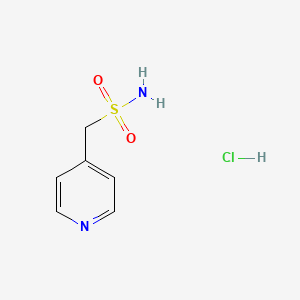
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
